molecular formula C19H19N7O3 B2380353 1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)-N-(3-nitrophenyl)piperidine-4-carboxamide CAS No. 1286706-74-8

1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)-N-(3-nitrophenyl)piperidine-4-carboxamide

Cat. No.: B2380353
CAS No.: 1286706-74-8
M. Wt: 393.407
InChI Key: ZIZXGLQPMGCQHO-UHFFFAOYSA-N
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Description

1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)-N-(3-nitrophenyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C19H19N7O3 and its molecular weight is 393.407. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

  • This compound has been involved in studies focusing on the synthesis and chemical reactions of cyclic oxalyl compounds with hydrazines or hydrazones. These studies have explored the synthesis of various derivatives, including ester or amide derivatives, nitrile, and anilinopyrazole acid derivatives, through different chemical reactions (Şener, Şener, Bildmci, Kasımoğulları, & Akçamur, 2002).

Biological Activity

  • Another area of research has been the synthesis of novel compounds related to this chemical structure and their evaluation for biological activities, such as insecticidal and fungicidal activities. These studies aim to identify potential applications of these compounds in agriculture or as pharmaceuticals (Zhu, Wang, Zhang, Xiong, Yu, & Li, 2014).

Drug Development and Molecular Interaction

  • This compound has been part of research in the development of novel inhibitors for specific enzymes, such as Mycobacterium tuberculosis pantothenate synthetase. Such studies are crucial in the development of new drugs targeting specific diseases (Samala, Devi, Nallangi, Yogeeswari, & Sriram, 2013).
  • It has also been studied for its potential molecular interactions, such as the antagonist activity with the CB1 cannabinoid receptor, which is significant in understanding the molecular mechanisms of various drugs (Shim, Welsh, Cartier, Edwards, & Howlett, 2002).

Crystal Structure and Antimicrobial Evaluation

Properties

IUPAC Name

N-(3-nitrophenyl)-1-(6-pyrazol-1-ylpyridazin-3-yl)piperidine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N7O3/c27-19(21-15-3-1-4-16(13-15)26(28)29)14-7-11-24(12-8-14)17-5-6-18(23-22-17)25-10-2-9-20-25/h1-6,9-10,13-14H,7-8,11-12H2,(H,21,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIZXGLQPMGCQHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NC2=CC(=CC=C2)[N+](=O)[O-])C3=NN=C(C=C3)N4C=CC=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N7O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.